FMN 半醌

描述

FMN semiquinone is an elusive flavin intermediate found in flavoproteins such as cryptochromes . It is obtained in aqueous solution by single electron reduction of the natural FMN cofactor using sodium ascorbate .

Synthesis Analysis

The FMN semiquinone is synthesized in an aqueous medium by single electron reduction of the natural FMN cofactor using sodium ascorbate . This species is formed in the local hydrophobic microenvironment of a modified polyethyleneimine .Molecular Structure Analysis

The molecular structure of FMN semiquinone is characterized by UV-Visible, fluorescence, and EPR spectroscopies .Chemical Reactions Analysis

The FMN semiquinone intermediate is involved in important redox reactions. In photosynthesis, flavin cofactors are used as electron donors/acceptors to facilitate charge transfer and accumulation for ultimate use in carbon fixation .Physical And Chemical Properties Analysis

FMN semiquinone is characterized by its redox-active properties. It is a stronger oxidizing agent than NAD and is particularly useful because it can take part in both one- and two-electron transfers .科学研究应用

电位研究:德雷珀和英格拉姆(1968 年)进行了电位研究,以确定核黄素和 FMN 的还原、氧化和半醌形式之间的平衡常数。他们发现碱性溶液中的平衡常数小于 1,这与早期的研究相矛盾,但与其他发现一致 (德雷珀和英格拉姆,1968 年)。

光还原研究:霍尔姆斯特罗姆(1964 年)报道了 FMN 在水溶液中的闪光光还原,导致形成半醌。本研究确定了半醌的产率,并修正了质子解离常数和歧化率 (霍尔姆斯特罗姆,1964 年)。

电化学分析:比安科等人(1988 年)使用电化学技术研究了 FMN 和黄素蛋白的还原和再氧化,揭示了 FMN 在电极上的吸附特性及其在电活性系统中的作用 (比安科等人,1988 年)。

时间分辨光谱:酒井和高桥(1996 年)利用时间分辨拉曼光谱和激光闪光光解研究了 FMN 的光还原,揭示了在不同 pH 条件下形成的半醌阴离子和中性自由基 (酒井和高桥,1996 年)。

电子转移动力学:西蒙森和托林(1983 年)研究了 FMN 假体基团的结构修饰对黄素蛋白中电子转移动力学的影响。他们发现特定的修饰会影响复合物形成和衰变的速率常数 (西蒙森和托林,1983 年)。

光降解研究:科瓦尔斯基(1969 年)对某些试剂对 FMN 光解降解的影响进行了动力学研究,重点研究了半醌衍生物的形成和衰变 (科瓦尔斯基,1969 年)。

混合物的成分分析:吉布森、马西和阿瑟顿(1962 年)探索了 FMN 和还原 FMN 平衡混合物的组成,识别出一种在 900 毫微米处吸收的物质,被认为是一种电荷转移复合物 (吉布森、马西和阿瑟顿,1962 年)。

动态核极化光谱:庞普等人(2022 年)使用光化学诱导的动态核极化光谱来研究黄素半醌自由基的电子结构,深入了解游离黄素自由基中的自旋密度分布 (庞普等人,2022 年)。

水溶液中的氧化还原性质:肯日热克和彼得罗娃(1983 年)研究了溶液中黄素的氧化还原性质,发现了氧化还原性质和半醌形成的差异 (肯日热克和彼得罗娃,1983 年)。

黄素细胞色素性质:汉利、奥斯特和达夫(2004 年)研究了黄素细胞色素 P450 BM3 FMN 结构域的氧化还原性质,注意到其不形成稳定的中性蓝色 FMN 半醌自由基的独特行为 (汉利、奥斯特和达夫,2004 年)。

未来方向

Future research could focus on improving the performance of FMN semiquinone in various applications. For example, understanding degradation processes can be used to dramatically improve performance in redox flow batteries . Additionally, the development of biohybrid experimental approaches for further studies of photosynthetic light-driven electron transfer chains that culminate at FNR could provide important insights for the development of photon-to-fuel schemes .

属性

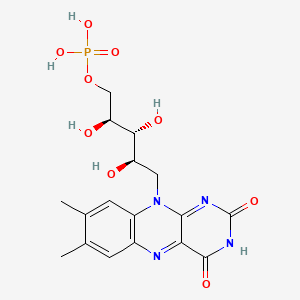

IUPAC Name |

[(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N4O9P/c1-7-3-9-10(4-8(7)2)21(15-13(18-9)16(25)20-17(26)19-15)5-11(22)14(24)12(23)6-30-31(27,28)29/h3-4,11-12,14,22-24H,5-6H2,1-2H3,(H,20,25,26)(H2,27,28,29)/t11-,12+,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVTCRASFADXXNN-MBNYWOFBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@H]([C@H]([C@H](COP(=O)(O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N4O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90956007 | |

| Record name | 1-Deoxy-1-(4-hydroxy-7,8-dimethyl-2-oxobenzo[g]pteridin-10(2H)-yl)-5-O-phosphonopentitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90956007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Flavin mononucleotide semiquinone | |

CAS RN |

34469-63-1 | |

| Record name | Flavin mononucleotide semiquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034469631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Deoxy-1-(4-hydroxy-7,8-dimethyl-2-oxobenzo[g]pteridin-10(2H)-yl)-5-O-phosphonopentitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90956007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

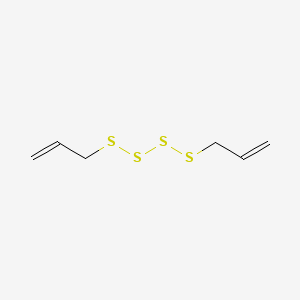

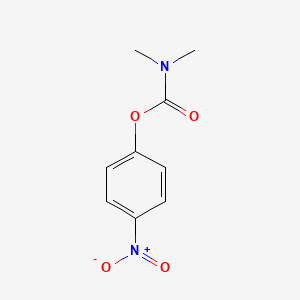

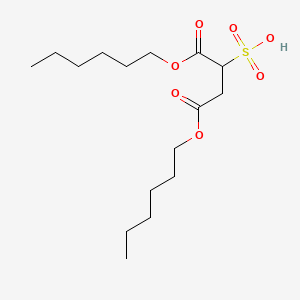

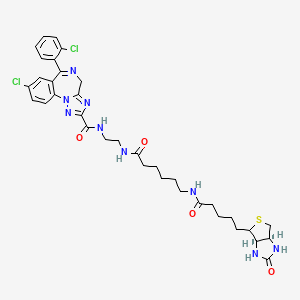

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(((2,5-Dimethoxyphenyl)amino)methyl)-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B1202572.png)

![1-(2,3-Dihydroindol-1-yl)-2-[(4-propyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B1202585.png)

![2-(3-methylphenoxy)-N-[4-(4-methylsulfonyl-1-piperazinyl)phenyl]acetamide](/img/structure/B1202588.png)

![4-[(4-Fluorophenyl)hydrazinylidene]pyrazole-3,5-diamine](/img/structure/B1202591.png)